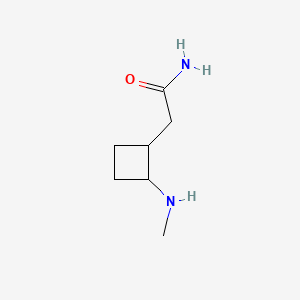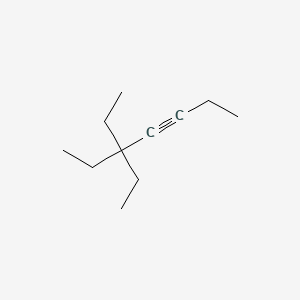
5,5-Diethyl-3-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-3-heptyne is an organic compound with the molecular formula C11H20. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is known for its branched structure, which includes two ethyl groups attached to the fifth carbon of the heptyne chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, a reaction between 3-heptyne and ethyl iodide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of alkyne synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-3-heptyne undergoes various chemical reactions typical of alkynes:
Hydrogenation: The addition of hydrogen in the presence of a catalyst like palladium on carbon can convert the triple bond to a single bond, forming 5,5-Diethylheptane.
Halogenation: Reaction with halogens such as bromine can add across the triple bond, forming dihalides.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride can yield haloalkenes.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon, hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.
Major Products
Hydrogenation: 5,5-Diethylheptane.
Halogenation: 5,5-Diethyl-3,4-dibromoheptane.
Hydrohalogenation: 5,5-Diethyl-3-chloroheptane.
Scientific Research Applications
5,5-Diethyl-3-heptyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-3-heptyne is primarily related to its reactivity as an alkyne. The triple bond in the molecule is highly reactive, allowing it to participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-heptyne: Similar structure but with methyl groups instead of ethyl groups.
3-Heptyne: Lacks the ethyl substituents, making it less branched.
1-Heptyne: A terminal alkyne with a different reactivity profile.
Uniqueness
5,5-Diethyl-3-heptyne is unique due to its branched structure, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s reactivity and its interactions in various chemical environments .
Properties
CAS No. |
61228-06-6 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
5,5-diethylhept-3-yne |
InChI |
InChI=1S/C11H20/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
DLGSMHQOACNGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


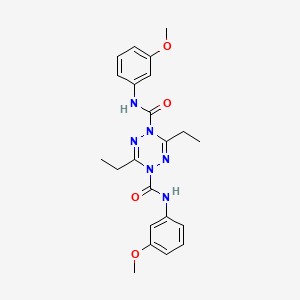
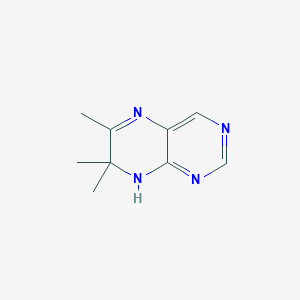
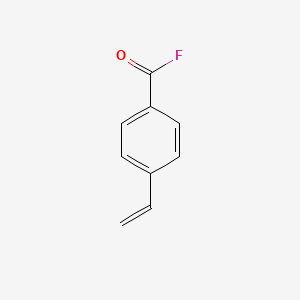
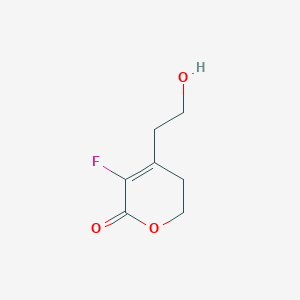
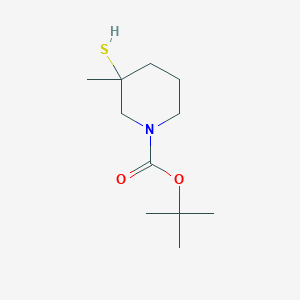
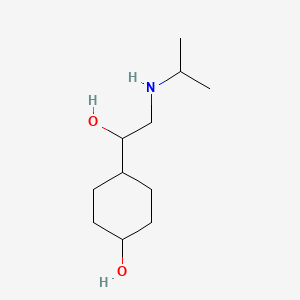

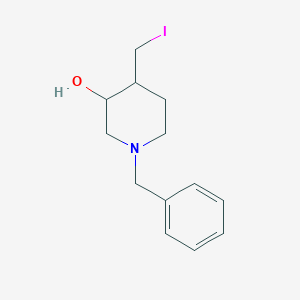
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)

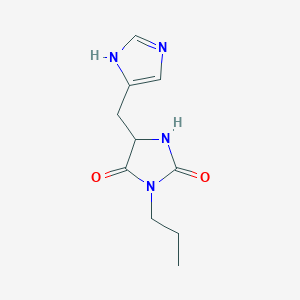
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)

